Picolinamide vs. Aniline Core: Enhanced Hydrogen-Bond Capacity Relative to the Nilotinib Impurity Fragment
The target compound's picolinamide core provides a differentiated hydrogen-bond profile versus the widely used aniline analog 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 943320-48-7, a nilotinib impurity and common kinase inhibitor building block). The picolinamide features an additional carbonyl oxygen H-bond acceptor and an additional amide NH₂ H-bond donor, expanding HBA count from 2 (aniline) to 4 (picolinamide) and HBD count from 1 (aniline, primary amine) to 1 (amide), while the amide NH₂ presents geometrically distinct donor orientation versus the aniline NH₂ [1]. This differential H-bond capacity enables picolinamide engagement with kinase hinge residues (e.g., Glu91/Cys92 in VEGFR-2, Met793 in EGFR) that is inaccessible to the aniline scaffold [2].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) and donor count (HBD) affecting kinase hinge-binding capacity |
|---|---|
| Target Compound Data | HBA: 4 (amide carbonyl, pyridine N, imidazole N3, CF₃); HBD: 1 (amide NH₂); TPSA: 73.8 Ų |
| Comparator Or Baseline | 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 943320-48-7): HBA: 2 (imidazole N3, CF₃); HBD: 1 (aniline NH₂); TPSA: ~29 Ų (estimated) [1] |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +45 Ų; additional amide carbonyl capable of forming a third H-bond with kinase hinge backbone NH |
| Conditions | Calculated physicochemical properties; kinase hinge-binding inferred from published picolinamide–kinase co-crystal structures (VEGFR-2, EGFR, ALK) |
Why This Matters
The picolinamide core's expanded H-bond capacity enables a bidentate or tridentate hinge-binding motif that the aniline analog cannot achieve, directly influencing kinase inhibitor potency and selectivity in lead optimization campaigns.
- [1] SynZeal. Nilotinib Impurity 2 (CAS 943320-48-7): 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline. Molecular formula C₁₀H₈F₃N₃. View Source
- [2] Zhang Y, et al. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed. 2018. Describes picolinamide hinge-binding to VEGFR-2 kinase. View Source
